Cas no 2229282-00-0 (1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

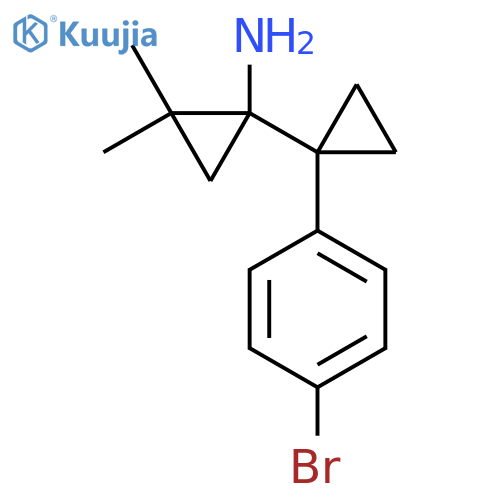

2229282-00-0 structure

商品名:1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine

- 1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine

- EN300-1916532

- 2229282-00-0

-

- インチ: 1S/C14H18BrN/c1-12(2)9-14(12,16)13(7-8-13)10-3-5-11(15)6-4-10/h3-6H,7-9,16H2,1-2H3

- InChIKey: GYWGDSNXMKKSKC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1(CC1)C1(CC1(C)C)N

計算された属性

- せいみつぶんしりょう: 279.06226g/mol

- どういたいしつりょう: 279.06226g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26Ų

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916532-0.1g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 0.1g |

$1521.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-10.0g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 10g |

$7435.0 | 2023-05-31 | ||

| Enamine | EN300-1916532-5g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 5g |

$5014.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-0.5g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 0.5g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-0.05g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 0.05g |

$1452.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-0.25g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 0.25g |

$1591.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-1.0g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 1g |

$1729.0 | 2023-05-31 | ||

| Enamine | EN300-1916532-2.5g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 2.5g |

$3389.0 | 2023-09-17 | ||

| Enamine | EN300-1916532-5.0g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 5g |

$5014.0 | 2023-05-31 | ||

| Enamine | EN300-1916532-1g |

1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine |

2229282-00-0 | 1g |

$1729.0 | 2023-09-17 |

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2229282-00-0 (1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬